L82-G17

Vue d'ensemble

Description

L82-G17 est un inhibiteur sélectif et non compétitif de la ligase I de l'ADN. Ce composé inhibe la troisième étape de la réaction de ligation, à savoir la formation de la liaison phosphodiester. Il est principalement utilisé comme sonde pour étudier l'activité catalytique et les fonctions cellulaires de la ligase I de l'ADN .

Méthodes De Préparation

La synthèse de L82-G17 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels spécifiques. La voie de synthèse exacte et les conditions de réaction sont exclusives et non divulguées publiquement. Il est connu que le composé est disponible en haute pureté (≥98%) et peut être dissous dans le diméthylsulfoxyde (DMSO) pour une utilisation dans diverses analyses .

Analyse Des Réactions Chimiques

L82-G17 subit plusieurs types de réactions chimiques, notamment :

Inhibition de la ligase I de l'ADN : This compound inhibe sélectivement la troisième étape de la réaction de ligation, qui est la formation de la liaison phosphodiester

Liaison à l'ADN coupé non ligable : Le composé augmente la liaison de la ligase I de l'ADN à l'ADN coupé non ligable

Inhibition de la synthèse de l'ADN et de la viabilité cellulaire : This compound inhibe la synthèse de l'ADN et réduit la viabilité cellulaire, induisant des dommages à l'ADN

Applications De Recherche Scientifique

L82-G17 a plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisé comme sonde pour étudier l'activité catalytique de la ligase I de l'ADN.

Biologie : Employé dans des analyses de viabilité cellulaire pour étudier les effets de l'inhibition de la ligase I de l'ADN sur la prolifération et la survie cellulaires.

Médecine : Étudié pour son utilisation potentielle en recherche sur le cancer en raison de sa capacité à inhiber la synthèse de l'ADN et à induire des dommages à l'ADN

Industrie : Utilisé dans le développement de nouveaux inhibiteurs de la ligase de l'ADN et de composés apparentés

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la ligase I de l'ADN. Le composé se lie à l'enzyme et inhibe la formation de la liaison phosphodiester, qui est la troisième étape de la réaction de ligation. Cette inhibition conduit à une augmentation de la liaison de la ligase I de l'ADN à l'ADN coupé non ligable, à une réduction de la synthèse de l'ADN et à une diminution de la viabilité cellulaire .

Mécanisme D'action

L82-G17 exerts its effects by selectively inhibiting DNA ligase I. The compound binds to the enzyme and inhibits the formation of the phosphodiester bond, which is the third step of the ligation reaction. This inhibition leads to increased binding of DNA ligase I to non-ligatable nicked DNA, reduced DNA synthesis, and decreased cell viability .

Comparaison Avec Des Composés Similaires

L82-G17 est unique en son genre par son inhibition sélective de la ligase I de l'ADN. Les composés similaires comprennent :

L82 : Un inhibiteur sélectif de la ligase I de l'ADN.

L67 : Un inhibiteur des ligases I et III de l'ADN.

This compound présente une activité et une sélectivité accrues pour la ligase I de l'ADN par rapport à ces composés similaires .

Activité Biologique

L82-G17 is a selective inhibitor of DNA ligase I (LigI), a crucial enzyme involved in DNA replication and repair. This compound has garnered attention due to its unique mechanism of action and potential therapeutic applications, particularly in cancer treatment. Here, we will explore its biological activity, including structure-activity relationships, case studies, and detailed research findings.

Structure-Activity Relationship

This compound is part of a class of compounds designed to inhibit DNA ligases. It is structurally related to other inhibitors like L82 and L67 but exhibits increased selectivity and potency against LigI. The compound has a Tanimoto similarity score of 78% with L82, indicating a close structural relationship, while it shows only 32% similarity with L67 .

Mechanism of Action:

- Uncompetitive Inhibition: this compound acts as an uncompetitive inhibitor specifically targeting the third step of the ligation reaction, which involves phosphodiester bond formation . This means that it binds to the enzyme-substrate complex, preventing the completion of the reaction.

- Selectivity: In assays, cells expressing LigI were more sensitive to this compound compared to isogenic cells lacking LigI (LIG1 null cells). Additionally, cells deficient in nuclear LigIIIα also showed increased sensitivity, highlighting the selective nature of this inhibitor .

Efficacy in Cell Proliferation

In vitro studies have demonstrated that this compound significantly reduces cell proliferation. At a concentration of 20 µM, it decreased cell numbers by approximately 70%, compared to a 30% reduction observed with L82 at the same concentration . This cytostatic effect suggests that this compound may induce cellular stress responses or damage.

Induction of DNA Damage

Further investigations revealed that both L82 and this compound induce DNA damage, evidenced by an increase in γH2AX foci formation—an indicator of double-strand breaks—following acute exposure . This effect was concentration-dependent and suggests that the inhibitors can activate cell cycle checkpoints in response to DNA damage.

Case Studies and Application

Case Study 1: Sensitivity to Oxidative Stress

A study reported that treatment with this compound enhances hypersensitivity to oxidative stress-inducing agents in human cells. This indicates that the inhibition of LigI may compromise the cellular response to oxidative damage, potentially leading to increased cell death in conjunction with other DNA-damaging agents .

Case Study 2: Cancer Cell Lines

Research has shown that both L67 and this compound can potentiate the cytotoxic effects of DNA-damaging agents in cancer cell lines. These findings suggest that combining these inhibitors with conventional chemotherapeutics may enhance therapeutic efficacy against tumors reliant on DNA repair mechanisms .

Data Summary

| Characteristic | L82 | L67 | This compound |

|---|---|---|---|

| Inhibition Type | Uncompetitive | Competitive/Uncompetitive | Uncompetitive |

| Selectivity | Selective for LigI | Inhibits LigI & LigIII | Highly selective for LigI |

| Cell Proliferation Reduction (20 µM) | ~30% reduction | Cytotoxic effects | ~70% reduction |

| Induction of γH2AX Foci | Moderate | High | Moderate |

Propriétés

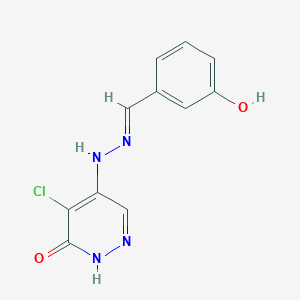

IUPAC Name |

5-chloro-4-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4O2/c12-10-9(6-14-16-11(10)18)15-13-5-7-2-1-3-8(17)4-7/h1-6,17H,(H2,15,16,18)/b13-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYWVUBALUMAIY-WLRTZDKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=NNC2=C(C(=O)NN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=N/NC2=C(C(=O)NN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.